molecular formula C19H32BNO4 B15333248 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester

1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester

Cat. No.: B15333248
M. Wt: 349.3 g/mol
InChI Key: JUPKKFLSYHXONG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound during the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester can be compared with other boronic esters and indole derivatives:

The uniqueness of this compound lies in its specific structure, which combines the properties of both boronic esters and indole derivatives, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,3a,6,7,7a-hexahydroindole-1-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h9,13,15H,8,10-12H2,1-7H3

InChI Key

JUPKKFLSYHXONG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3C2CCN3C(=O)OC(C)(C)C

Origin of Product

United States

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